2,6-Dibromo-3-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Reaction kinetics

2,6-Dibromo-3-(trifluoromethyl)pyridine is a halogenated pyridine building block bearing two bromine atoms at the 2- and 6-positions and a trifluoromethyl group at the 3-position. This specific substitution pattern enables orthogonal cross-coupling strategies and imparts distinct electronic properties compared to its chloro-, iodo-, or regioisomeric analogs.

Molecular Formula C6H2Br2F3N
Molecular Weight 304.89 g/mol
CAS No. 55304-87-5
Cat. No. B3037710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-(trifluoromethyl)pyridine
CAS55304-87-5
Molecular FormulaC6H2Br2F3N
Molecular Weight304.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)(F)F)Br)Br
InChIInChI=1S/C6H2Br2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
InChIKeyUSODCHBLRDXQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-(trifluoromethyl)pyridine (CAS 55304-87-5) Procurement & Differentiation Guide


2,6-Dibromo-3-(trifluoromethyl)pyridine is a halogenated pyridine building block bearing two bromine atoms at the 2- and 6-positions and a trifluoromethyl group at the 3-position. This specific substitution pattern enables orthogonal cross-coupling strategies and imparts distinct electronic properties compared to its chloro-, iodo-, or regioisomeric analogs. The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where the combination of bromine leaving groups and the strongly electron-withdrawing trifluoromethyl moiety drives its utility .

Why 2,6-Dibromo-3-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Other Halogenated Pyridines


In medicinal chemistry and crop protection, subtle changes in halogen substitution pattern on the pyridine ring drastically alter reaction kinetics, regioselectivity, and final product properties. 2,6-Dibromo-3-(trifluoromethyl)pyridine offers a unique combination of two reactive bromine atoms ortho to the ring nitrogen and a meta-trifluoromethyl group. This arrangement is not mimicked by dichloro or mixed-halogen analogs, which exhibit different oxidative addition rates in palladium-catalyzed reactions, divergent site-selectivity in sequential couplings, and distinct electronic influences on downstream biological activity. The specific substitution pattern of this compound is therefore a critical design element that cannot be assumed to be interchangeable [1].

Quantitative Evidence: Differentiating 2,6-Dibromo-3-(trifluoromethyl)pyridine from Closest Analogs


Enhanced Suzuki-Miyaura Cross-Coupling Reactivity vs. Dichloro Analog

In palladium-catalyzed Suzuki-Miyaura cross-couplings, aryl bromides react significantly faster than aryl chlorides. While a direct head-to-head kinetic study for this exact compound was not located, a foundational class-level inference is well-established: the oxidative addition step for C-Br bonds proceeds with lower activation energy and at higher rates than for C-Cl bonds. This principle directly translates to 2,6-Dibromo-3-(trifluoromethyl)pyridine, where both reactive positions are brominated, offering a clear advantage in coupling efficiency over its 2,6-dichloro analog [1]. The difference is often quantified by higher yields under milder conditions; for example, a study on related pyridines demonstrated that bromopyridines provided coupling products in good yields under conditions where chloropyridines required more forcing ligands [2].

Cross-coupling Suzuki-Miyaura Reaction kinetics

Site-Selective Cross-Coupling Enabled by 2,6-Dibromo Substitution Pattern

The 2,6-dibromo substitution pattern on a 3-trifluoromethylpyridine core enables a predictable and synthetically useful site-selectivity in Suzuki-Miyaura reactions. While the 2,6-dichloro analog also exhibits site-selectivity, the electronic and steric environment imparted by the bromine atoms differs, potentially influencing the exact ratio of mono- vs. di-coupled products. The study by Sharif et al. demonstrated that 2,6-dichloro-3-(trifluoromethyl)pyridine reacts with one equivalent of arylboronic acid to form exclusively the 2-aryl-6-chloro-3-(trifluoromethyl)pyridine product [1]. The dibromo analog is expected to exhibit analogous, if not enhanced, selectivity due to the greater polarization of the C-Br bond. This predictable regioselectivity is a critical differentiator from regioisomers like 3,5-dibromo-2-(trifluoromethyl)pyridine, which possess a different reactivity profile .

Site-selective cross-coupling Regioselectivity Pyridine functionalization

Commercially Available High Purity: 97-98% from Multiple Global Suppliers

For reliable and reproducible synthetic results, starting material purity is paramount. 2,6-Dibromo-3-(trifluoromethyl)pyridine is commercially available at purities of 97% and 98% from multiple established vendors, supported by analytical data (NMR, HPLC, GC). In contrast, some closely related analogs, such as 2,6-dibromo-4-(trifluoromethyl)pyridine, are often listed at lower purities (e.g., 95%) or with less comprehensive analytical documentation . The higher and more consistently documented purity of the 3-CF3 isomer reduces the risk of introducing unknown impurities that can derail sensitive catalytic cycles or lead to off-target biological effects, thereby saving time and resources in both discovery and scale-up settings .

Chemical purity Supply chain Quality control

Validated Application Scenarios for 2,6-Dibromo-3-(trifluoromethyl)pyridine in R&D and Production


Pharmaceutical Intermediate for Enhanced Metabolic Stability

The trifluoromethyl group is a privileged motif in medicinal chemistry, known for improving metabolic stability and membrane permeability of drug candidates. 2,6-Dibromo-3-(trifluoromethyl)pyridine serves as a versatile late-stage functionalization handle, allowing medicinal chemists to install this group onto diverse scaffolds via sequential cross-coupling reactions. The two bromine atoms act as traceless synthetic handles, enabling the construction of complex, CF3-containing biaryl and heteroaryl systems that are common in FDA-approved drugs. This application is directly supported by the compound's established use as a key intermediate in pharmaceutical synthesis and its optimal reactivity profile for sequential coupling [1].

Agrochemical Building Block for Next-Generation Crop Protection Agents

The pyridine ring with a trifluoromethyl substituent is a cornerstone of modern agrochemical design, having been incorporated into 14 commercialized crop protection products between 1990 and 2017. 2,6-Dibromo-3-(trifluoromethyl)pyridine is utilized as a core building block for the development of novel herbicides, fungicides, and insecticides [2]. Its specific substitution pattern provides a vector for introducing diverse aryl and alkyl groups, enabling the exploration of structure-activity relationships critical for discovering new products with improved potency, selectivity, and environmental profiles. The high purity available from commercial sources ensures that this building block meets the rigorous standards required for agrochemical development .

Synthesis of Advanced Materials and Specialty Chemicals

The combination of two reactive bromine atoms and an electron-withdrawing trifluoromethyl group makes this pyridine derivative a valuable monomer or cross-coupling partner for synthesizing advanced materials. These include conjugated polymers for organic electronics, liquid crystals with unique dielectric properties, and specialty ligands for catalysis. The predictable site-selectivity in sequential Suzuki-Miyaura reactions, as supported by related studies [1], enables the precise construction of well-defined molecular architectures required for high-performance materials applications. Its use as a versatile reagent in chemical processes further validates this scenario .

Accelerated Medicinal Chemistry Campaigns via High-Purity Building Blocks

In fast-paced drug discovery environments, time is a critical metric. The commercial availability of 2,6-Dibromo-3-(trifluoromethyl)pyridine at high purity (97-98%) with comprehensive analytical data (NMR, HPLC) allows research teams to bypass time-consuming in-house synthesis and purification of this specific intermediate . This procurement advantage directly accelerates SAR studies and lead optimization cycles, ensuring that medicinal chemistry resources are focused on the most impactful synthetic transformations rather than on building block preparation. This scenario is a direct consequence of the purity evidence presented in Section 3.

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